molecular formula C13H17ClN2O3 B1207933 Ethoxyidazoxan CAS No. 96576-25-9

Ethoxyidazoxan

Cat. No. B1207933
CAS RN: 96576-25-9
M. Wt: 284.74 g/mol
InChI Key: HEOSMFDIOJRKES-UHFFFAOYSA-N
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Description

Ethoxyidazoxan is a selective alpha-2 adrenergic receptor antagonist that has been widely used in scientific research to study the role of the alpha-2 adrenergic receptor in various physiological and pathological processes.

Scientific Research Applications

Pharmacodynamics in Healthy Volunteers

Ethoxyidazoxan, a selective α2‐adrenergic receptor antagonist, has been studied for its effects when administered intravenously to healthy volunteers. This research revealed significant alterations in plasma norepinephrine, body temperature, and norepinephrine-induced platelet aggregation. It also demonstrated central activity by affecting saccadic eye movements, without significant changes in heart rate, indicating its potential use in exploring α2‐adrenergic receptor functions in the human body (Coupland et al., 1994).

Cerebral Glucose Metabolic Responses

Another study investigated this compound's impact on cerebral glucose metabolism and plasma catecholamines in healthy male volunteers. This research provides insight into the drug's effects on brain metabolic rate and its potential use in understanding the central effects of α2-adrenoceptor antagonists. The study found that this compound increased brain glucose metabolism and plasma catecholamines without inducing anxiety, suggesting its relevance in neuropsychopharmacology research (Schmidt et al., 1999).

Modulation of Brain Monoamine Synthesis

This compound has been implicated in the modulation of brain monoamine synthesis. This research explored its effects on putative presynaptic imidazoline receptors that regulate brain monoamine synthesis. The study's findings contribute to understanding the interactions of imidazoline drugs with α2-adrenoceptors and 5-HT1A receptors, offering valuable insights into the mechanisms underlying brain monoamine regulation (Sastre-Coll et al., 1999).

Neuroprotective Effects

Research has also been conducted on the neuroprotective effects of imidazol(ine) drugs and agmatine against glutamate-induced neurotoxicity in cultured cerebellar granule cells. This study demonstrated that this compound, among other drugs, could prevent neurotoxicity, indicating its potential use in studies exploring neuroprotection mechanisms (Olmos et al., 1999).

Stimulus Properties in Drug Discrimination

This compound has been examined for its discriminable stimulus properties in rats, using drug discrimination techniques. This study provides insights into the drug's interoceptive cues and its mediation by central α2-adrenoceptors, which is relevant for understanding the behavioral effects of α2-adrenoceptor antagonists (Jordan et al., 1995).

properties

IUPAC Name

2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOSMFDIOJRKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96576-24-8 (Parent)
Record name Ethoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10914442
Record name 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96576-25-9
Record name Ethoxyidazoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096576259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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